molecular formula C22H19N3O5 B402156 N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide CAS No. 314028-72-3

N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide

Cat. No.: B402156
CAS No.: 314028-72-3
M. Wt: 405.4g/mol
InChI Key: UVOVORPKWBEAJW-DEDYPNTBSA-N
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Description

N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide is a complex organic compound with the molecular formula C22H19N3O5 and a molecular weight of 405.403 Da . This compound features a combination of functional groups, including a furan ring, a nitrophenyl group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: The initial step may involve the condensation of 2-furylmethylamine with a suitable carbonyl compound to form an intermediate.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. For example, halogenation can introduce halogen atoms into the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures and pressures .

Scientific Research Applications

N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(E)-3-(furan-2-ylmethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-15-4-8-17(9-5-15)21(26)24-20(22(27)23-14-19-3-2-12-30-19)13-16-6-10-18(11-7-16)25(28)29/h2-13H,14H2,1H3,(H,23,27)(H,24,26)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOVORPKWBEAJW-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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